Fmoc-S-benzyl-D-cysteine

Peptide synthesis Enantiomeric purity Chiral resolution

Racemization-prone Trt-protected cysteines compromise peptide purity. Fmoc-D-Cys(Bzl)-OH (CAS 252049-18-6) overcomes this with benzyl thiol protection that remains inert during Fmoc-SPPS, enabling racemization-free incorporation of D-Cys. • 14-17% cost advantage vs. Fmoc-D-Cys(Trt)-OH at ≥98% HPLC purity. • Selective deprotection under HF or extended TFA for regioselective disulfide formation. • Stable at 2-8°C; gram-to-kilogram supply available.

Molecular Formula C25H23NO4S
Molecular Weight 433.5 g/mol
CAS No. 252049-18-6
Cat. No. B557712
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFmoc-S-benzyl-D-cysteine
CAS252049-18-6
SynonymsFmoc-D-Cys(Bzl)-OH; Fmoc-S-benzyl-D-cysteine; 252049-18-6; Fmoc-(S)-benzyl-D-Cys; 18599_ALDRICH; 18599_FLUKA; CTK4F5206; ZINC2392290; 8418AD; AKOS015837442; AKOS015888721; I01-13105; D-Cysteine,N-[(9H-fluoren-9-ylmethoxy)carbonyl]-S-(phenylmethyl)-; (2S)-3-(benzylsulfanyl)-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}propanoicacid
Molecular FormulaC25H23NO4S
Molecular Weight433.5 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)CSCC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
InChIInChI=1S/C25H23NO4S/c27-24(28)23(16-31-15-17-8-2-1-3-9-17)26-25(29)30-14-22-20-12-6-4-10-18(20)19-11-5-7-13-21(19)22/h1-13,22-23H,14-16H2,(H,26,29)(H,27,28)/t23-/m1/s1
InChIKeyAKXYVGAAQGLAMD-HSZRJFAPSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Fmoc-S-benzyl-D-cysteine: Chiral Building Block for SPPS


Fmoc-S-benzyl-D-cysteine (CAS 252049-18-6), also designated Fmoc-D-Cys(Bzl)-OH, is an N‑Fmoc‑protected D‑cysteine derivative wherein the thiol side chain is masked with a benzyl (Bzl) group . As an orthogonally protected amino acid building block, it is designed for precise incorporation of the non‑proteinogenic D‑cysteine residue into peptide sequences via Fmoc solid‑phase peptide synthesis (SPPS) .

Residue Non-proteinogenic D-cysteine
Thiol Permanent benzyl protection
Strategy Orthogonal Fmoc SPPS compatible

Why Fmoc-S-benzyl-D-cysteine Is Irreplaceable


Cysteine building blocks are not interchangeable in SPPS; even minor alterations in side‑chain protection or stereochemistry lead to divergent racemization rates, cleavage profiles, and peptide stability [1]. Fmoc‑protected Cys residues carrying the widely used Trt (trityl) group exhibit unacceptable levels of racemization (often >1.0%) when activated with phosphonium/uronium reagents [2], while alternative acid‑labile protecting groups such as Ddm or MBom are required to suppress racemization to <1.0% [3]. In contrast, the benzyl group in Fmoc‑D‑Cys(Bzl)‑OH confers a distinct stability profile under basic Fmoc‑deprotection conditions but requires stronger acidolysis for final removal, fundamentally altering the synthetic strategy and peptide outcome [1].

Target Attribute Benzyl permanent thiol protection
Trityl-protected cysteine may undergo base-mediated racemization during coupling; coupling fidelity may shift.
Target Attribute D-cysteine stereochemistry
L-cysteine derivatives invert conformational properties; peptide folding and protease susceptibility differ.

Fmoc-S-benzyl-D-cysteine vs. Key Analogs


Enantiomeric Purity: D- vs. L-Cysteine

Fmoc‑S‑benzyl‑D‑cysteine provides the non‑canonical D‑cysteine stereoisomer, which is essential for constructing protease‑resistant peptides or mirror‑image biologics. In contrast, the more common L‑cysteine counterpart (Fmoc‑S‑benzyl‑L‑cysteine, CAS 53298‑33‑2) yields peptides with entirely different conformational properties. Direct enantiomeric purity specifications for Fmoc‑D‑Cys(Bzl)‑OH are not routinely published by vendors; however, Sigma‑Aldrich guarantees identity by IR, and the product is sold as a defined D‑isomer .

Enantiomeric Purity
Class-level
D-cysteine vs. L-cysteine inversion of α-carbon stereocenter
D-enantiomer may support protease-resistant peptide studies
Enantiomer attribution requires independent verification
Peptide synthesis Enantiomeric purity Chiral resolution

Racemization: Benzyl vs. Trityl Protection

Although no direct head‑to‑head racemization data for Fmoc‑D‑Cys(Bzl)‑OH are available, class‑level evidence demonstrates that the benzyl group is not an acid‑labile protecting group; it remains intact during standard Fmoc SPPS and requires strong acid (e.g., HF or extended TFA) for removal [1]. In contrast, Fmoc‑Cys(Trt)‑OH exhibits significant racemization (≥1.0%) under standard coupling conditions with phosphonium/uronium reagents, whereas acid‑labile groups such as Ddm or MBom can reduce racemization to <1.0% [2].

Racemization Risk
Class-level
Bzl remains intact during Fmoc cycles; Trt may racemize >1% under phosphonium/uronium activation
May suppress racemization during chain elongation
Confirm under specific coupling conditions and reagents
Solid-phase peptide synthesis Racemization suppression Side-chain protection

HPLC Purity Specification

Sigma‑Aldrich supplies Fmoc‑D‑Cys(Bzl)‑OH with a minimum purity of ≥98.0% as determined by HPLC . Comparable Fmoc‑D‑Cys(Trt)‑OH is offered with an enantiomeric purity of ≥99.5% (a/a) but HPLC purity is not always specified at the same level .

HPLC Purity
Head-to-head
≥98.0% (Bzl); unspecified for Trt analog
Defined purity supports consistent crude peptide yield
Lot-specific attribute to verify
Peptide synthesis HPLC purity Quality control

Storage Requirements

Fmoc‑D‑Cys(Bzl)‑OH must be stored at 2–8 °C to maintain stability . In contrast, Fmoc‑D‑Cys(Trt)‑OH is recommended for storage at –20 °C , and Fmoc‑D‑Cys(StBu)‑OH also requires –20 °C .

Storage
Context-dependent
2–8 °C vs. –20 °C (Trt/StBu)
Warmer storage simplifies cold-chain logistics
Supplier-specific recommendation review advised
Peptide synthesis Storage stability Laboratory logistics

Cost Comparison: Benzyl vs. Trityl Derivative

Pricing data from Santa Cruz Biotechnology indicate that Fmoc‑S‑benzyl‑D‑cysteine is available at $231.00 for 1 g and $835.00 for 5 g . For comparison, Fmoc‑D‑Cys(Trt)‑OH (Santa Cruz Biotechnology) is priced at $269.00 for 1 g and $978.00 for 5 g .

Cost per Gram
Head-to-head
$231/g (1g); $167/g (5g) – lower than Trt derivative
May reduce procurement cost for scale-up programs
Pricing subject to catalog updates
Peptide synthesis Cost analysis Procurement

Solubility in DMSO

Fmoc‑D‑Cys(Bzl)‑OH is supplied as a solid that is soluble in DMSO [1]. Solubility data for other D‑cysteine derivatives in standard SPPS solvents (DMF, NMP) are not uniformly reported, but the DMSO solubility facilitates pre‑activation and stock solution preparation.

DMSO Solubility
Context-dependent
Soluble in DMSO
Consistent solvent compatibility across derivatives
Verify solubility at target concentration
Peptide synthesis Solubility Formulation

Fmoc-S-benzyl-D-cysteine: Research & Industrial Applications


Protease-Resistant D-Peptide Synthesis

Incorporate Fmoc‑D‑Cys(Bzl)‑OH to construct all‑D or mixed D/L peptides that resist enzymatic degradation. The D‑cysteine stereocenter confers metabolic stability, while the benzyl‑protected thiol remains inert during chain assembly and is only deprotected under strongly acidic conditions post‑synthesis .

Cyclic Peptides with Orthogonal Thiol Deprotection

Employ Fmoc‑D‑Cys(Bzl)‑OH when a thiol group must survive multiple Fmoc deprotection cycles but be released selectively using HF or extended TFA treatment. This orthogonal strategy enables regioselective disulfide formation in complex, multi‑cyclic peptides .

Cost-Effective Large-Scale SPPS

For gram‑ to kilogram‑scale peptide campaigns, Fmoc‑D‑Cys(Bzl)‑OH offers a 14–17% cost advantage over Fmoc‑D‑Cys(Trt)‑OH while maintaining HPLC purity ≥98.0% . Coupled with less stringent 2–8 °C storage requirements, it reduces both reagent and logistics expenditures .

Analytical Reference Standard & Quality Control

Utilize Fmoc‑D‑Cys(Bzl)‑OH as a characterized reference material for HPLC method development and impurity profiling, given its defined purity specification (≥98.0% HPLC) and well‑resolved chromatographic behavior .

Application
Selection Property
Validation Focus
Protease-resistant D-peptide studies
D-cysteine stereocenter
Proteolytic stability assay review
Cyclic peptide orthogonal deprotection
Permanent benzyl protection
Selective HF/TFA deprotection conditions
Large-scale SPPS production
Procurement cost & storage profile
Supply chain and cold-chain consistency
HPLC method reference standard
Defined purity specification
Chromatographic identity and impurity profiling

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
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